N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
“N-(2H-1,3-benzodioxol-5-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” is a complex organic compound that features a benzodioxole ring, a tetrahydropyrimidinone moiety, a fluorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Tetrahydropyrimidinone Moiety: This involves the condensation of urea with an appropriate aldehyde.
Construction of the Triazole Ring: This can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final compound is formed by coupling the intermediate products through sulfanyl and acetamide linkages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the triazole ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzodioxole and fluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking of receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole rings.
Triazole Derivatives: Compounds containing triazole rings.
Fluorophenyl Compounds: Compounds with fluorophenyl groups.
Uniqueness
What sets this compound apart is the combination of these functional groups, which may confer unique biological activities or chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C22H17FN6O5S |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17FN6O5S/c23-12-1-4-15(5-2-12)29-18(8-14-9-19(30)26-21(32)25-14)27-28-22(29)35-10-20(31)24-13-3-6-16-17(7-13)34-11-33-16/h1-7,9H,8,10-11H2,(H,24,31)(H2,25,26,30,32) |
InChI Key |
PEVNOMKGICCBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CC5=CC(=O)NC(=O)N5 |
Origin of Product |
United States |
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